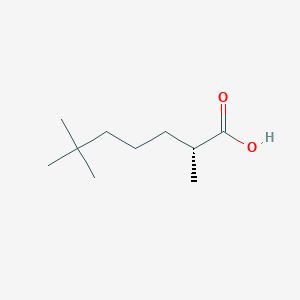

(2R)-2,6,6-Trimethylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,6,6-trimethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLOPOFJXMPDGK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enantioselective Synthesis of (2R)-2,6,6-Trimethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis of (2R)-2,6,6-trimethylheptanoic acid, a chiral carboxylic acid with potential applications in pharmaceutical development. Due to the absence of a direct, published synthesis for this specific molecule, this guide details a robust and well-established methodology utilizing a chiral auxiliary-mediated asymmetric alkylation. Two prominent strategies, employing either a Myers' pseudoephedrine auxiliary or an Evans' oxazolidinone auxiliary, are presented with detailed experimental protocols, expected quantitative data, and workflow visualizations. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

Chiral carboxylic acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The precise stereochemistry of these molecules is often critical for their therapeutic efficacy and safety. This compound is a chiral carboxylic acid featuring a quaternary carbon at the 6-position and a stereocenter at the 2-position. While the biological significance of this specific enantiomer is not extensively documented in publicly available literature, its structural motifs are present in various natural products and pharmacologically active molecules.

This guide outlines a proposed synthetic route for the enantioselective preparation of this compound, starting from the commercially available 6,6-dimethylheptanoic acid. The key strategic step involves the use of a chiral auxiliary to direct the stereoselective methylation at the alpha-position of the carboxylic acid. Two of the most reliable and widely adopted methods for such transformations are:

-

Myers' Asymmetric Alkylation: Utilizing pseudoephedrine as a chiral auxiliary.

-

Evans' Asymmetric Alkylation: Employing an oxazolidinone chiral auxiliary.

Both methods are known for their high diastereoselectivity and the reliable removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Proposed Synthetic Pathways

The overall synthetic strategy involves three main stages:

-

Acylation: Attachment of the achiral 6,6-dimethylheptanoyl moiety to the chiral auxiliary.

-

Asymmetric Alkylation: Diastereoselective methylation of the α-carbon of the acyl group.

-

Cleavage: Removal of the chiral auxiliary to afford the target this compound.

Pathway A: Myers' Pseudoephedrine Auxiliary

This pathway utilizes (1R,2R)-(-)-pseudoephedrine as the chiral auxiliary. The bulky phenyl and hydroxyl groups of the auxiliary create a rigid chiral environment that directs the incoming electrophile (methyl iodide) to one face of the enolate, leading to a high degree of stereocontrol.

Pathway B: Evans' Oxazolidinone Auxiliary

This pathway employs a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, as the chiral auxiliary. The stereocenter(s) on the oxazolidinone ring effectively shield one face of the corresponding enolate, directing the alkylating agent to the opposite face.

Quantitative Data Summary

The following tables summarize the expected yields and diastereoselectivities for the key steps in the proposed syntheses, based on literature precedents for similar substrates.

Table 1: Expected Yields and Diastereomeric Excess for Myers' Asymmetric Alkylation Pathway

| Step | Transformation | Reagents | Expected Yield (%) | Expected d.e. (%) |

| 1 | Acyl Chloride Formation | SOCl₂ | >95 | N/A |

| 2 | Amide Formation | (1R,2R)-(-)-Pseudoephedrine, Pyridine | 85-95 | N/A |

| 3 | Asymmetric Methylation | LDA, LiCl, CH₃I | 80-90 | >95 |

| 4 | Auxiliary Cleavage | H₂SO₄, Dioxane/H₂O | 80-90 | N/A |

Table 2: Expected Yields and Diastereomeric Excess for Evans' Asymmetric Alkylation Pathway

| Step | Transformation | Reagents | Expected Yield (%) | Expected d.e. (%) |

| 1 | Acyl Chloride Formation | SOCl₂ | >95 | N/A |

| 2 | Imide Formation | (4R,5S)-Oxazolidinone, n-BuLi | 90-98 | N/A |

| 3 | Asymmetric Methylation | NaHMDS, CH₃I | 85-95 | >98 |

| 4 | Auxiliary Cleavage | LiOH, H₂O₂ | 85-95 | N/A |

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for asymmetric alkylation using chiral auxiliaries and should be performed by qualified personnel in a well-ventilated fume hood.

General Procedures

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents, unless otherwise noted. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Glassware should be flame-dried or oven-dried before use.

Synthesis of 6,6-Dimethylheptanoyl Chloride

-

To a round-bottom flask charged with 6,6-dimethylheptanoic acid (1.0 eq), add thionyl chloride (2.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Upon completion, remove the excess thionyl chloride by distillation under reduced pressure to afford the crude 6,6-dimethylheptanoyl chloride, which can be used in the next step without further purification.

Pathway A: Myers' Asymmetric Alkylation

-

Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a round-bottom flask at 0 °C.

-

Slowly add a solution of 6,6-dimethylheptanoyl chloride (1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

-

Wash the combined organic layers with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

-

To a solution of lithium chloride (8.0 eq) in anhydrous THF, add diisopropylamine (2.2 eq) at -78 °C.

-

Slowly add n-butyllithium (2.1 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of the (1R,2R)-N-(6,6-dimethylheptanoyl)pseudoephedrine (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

-

Add methyl iodide (5.0 eq) to the enolate solution and stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography if necessary.

-

Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and water (3:1).

-

Add concentrated sulfuric acid (5.0 eq) and heat the mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Extract the organic layer with 1 M NaOH (3x).

-

Acidify the aqueous extracts to pH 1-2 with concentrated HCl at 0 °C.

-

Extract the acidified aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

The aqueous layer from the initial extraction can be basified and extracted to recover the pseudoephedrine auxiliary.

Pathway B: Evans' Asymmetric Alkylation

-

Dissolve (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF (approx. 0.2 M) and cool to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.

-

Add a solution of 6,6-dimethylheptanoyl chloride (1.1 eq) in THF and stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) and cool to -78 °C.

-

Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1 M solution in THF) and stir for 30 minutes.

-

Add methyl iodide (3.0 eq) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis. Purify by flash chromatography.

-

Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by adding a 1.5 M aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.

-

Remove the THF under reduced pressure and extract the aqueous residue with dichloromethane (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Concluding Remarks

The enantioselective synthesis of this compound can be effectively achieved through well-established asymmetric alkylation methodologies. Both the Myers' pseudoephedrine and Evans' oxazolidinone chiral auxiliary approaches offer high levels of stereocontrol and reliable procedures for auxiliary removal. The choice between these two pathways may depend on factors such as the availability and cost of the chiral auxiliary, and the specific experimental conditions preferred by the researcher. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for the successful laboratory synthesis of this chiral building block for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and enantioselectivity for this specific substrate.

The Biological Significance of Branched-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches along their acyl chain. Once considered minor components of the human lipidome, a growing body of evidence has illuminated their profound biological significance. Predominantly derived from the diet, particularly ruminant products, and synthesized by the gut microbiota, BCFAs are integral to cellular membrane architecture, energy metabolism, and intricate signaling cascades. Dysregulation of BCFA homeostasis has been implicated in a spectrum of pathologies, including metabolic syndrome, inflammatory disorders, and cancer, positioning them as promising targets for novel therapeutic interventions. This technical guide provides an in-depth exploration of the multifaceted roles of BCFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers, scientists, and drug development professionals in this burgeoning field of study.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily saturated fatty acids distinguished by the presence of a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain.[1] While found in low concentrations in many human tissues, they play crucial roles in maintaining the fluidity and function of cell membranes.[2] Key sources of BCFAs for humans include dairy products, ruminant meats, and certain fermented foods.[3] Additionally, the gut microbiota is a significant producer of BCFAs through the fermentation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[4]

The unique structural properties of BCFAs, such as their lower melting points compared to their straight-chain counterparts, contribute to their diverse biological functions.[2] These functions range from serving as essential components of the vernix caseosa in newborns to modulating complex intracellular signaling pathways involved in inflammation and metabolism.[4][5]

Quantitative Distribution of Branched-Chain Fatty Acids

The concentration of BCFAs varies significantly across different human tissues and physiological states. Understanding this distribution is critical for elucidating their roles in health and disease and for identifying potential biomarkers.

Table 1: Branched-Chain Fatty Acid Concentrations in Human Tissues and Fluids

| Biological Matrix | BCFA Type | Concentration/Relative Abundance | Pathological Context | Reference |

| Vernix Caseosa (Full-term infants) | Total BCFAs | 29.1 ± 1.5% w/w of total fatty acids | Healthy Newborn | [4] |

| iso-BCFAs | Predominant | Healthy Newborn | [4] | |

| anteiso-BCFAs | Present | Healthy Newborn | [4] | |

| Meconium (Full-term infants) | Total BCFAs | 17.5 ± 1.3% w/w of total fatty acids | Healthy Newborn | [4] |

| iso-BCFAs | Predominantly iso-configuration | Healthy Newborn | [4] | |

| Serum (Healthy Adults) | Total BCFAs | 0.29% - 0.42% of total fatty acids | Healthy | [6] |

| Serum (Metabolic Syndrome) | Total BCFAs | Significantly lower (WMD: -0.11%) | Metabolic Syndrome | [7] |

| Adipose Tissue (Healthy Adults) | Total BCFAs | 0.23% - 0.32% of total fatty acids | Healthy | [6] |

| Adipose Tissue (Obese) | Total BCFAs | Lower than in non-obese individuals | Obesity | [8] |

| Breast Cancer Tissue | Total BCFAs | Increased compared to normal tissue | Breast Cancer | [9] |

| anteiso-BCFAs | Significantly higher than normal tissue | Breast Cancer | [9] | |

| Serum (Breast Cancer Patients - Preoperative) | iso-15:0 | Increased compared to healthy controls | Breast Cancer | [10] |

Table 2: Effects of Specific BCFAs on Gene Expression in Human Cell Lines

| Cell Line | BCFA | Concentration | Target Gene | Change in Expression | Reference |

| HepG2 (Hepatocytes) | 14-methylpentadecanoic acid (iso-16:0) | 5 µM, 10 µM | FASN | Decreased | [8] |

| 14-methylpentadecanoic acid (iso-16:0) | 5 µM, 10 µM | SREBP1 | Decreased | [8] | |

| 14-methylpentadecanoic acid (iso-16:0) | 10 µM | CRP | Decreased | [8] | |

| 14-methylpentadecanoic acid (iso-16:0) | 10 µM | IL-6 | Decreased | [8] | |

| 12-methyltetradecanoic acid (anteiso-15:0) | 10 µM | FASN | Increased | [8] | |

| 12-methyltetradecanoic acid (anteiso-15:0) | 10 µM | CRP | Increased | [8] | |

| 12-methyltetradecanoic acid (anteiso-15:0) | 10 µM | IL-6 | Increased | [8] | |

| Human Visceral Adipocytes | 14-methylpentadecanoic acid (iso-16:0) | 2 µM, 5 µM, 10 µM | SREBP1, SCD1, ELOVL4, ELOVL6, FADS1, FADS2 | Decreased | [11] |

| 14-methylpentadecanoic acid (iso-16:0) | 2 µM, 5 µM, 10 µM | COX-2, ALOX-15, IL-6 | Decreased | [11] | |

| MCF-7 (Breast Cancer) | iso-15:0 | 200 µM | Bcl-2 | 0.71 ± 0.6-fold decrease | [12] |

| iso-15:0 | 200 µM | Bax | 1.72 ± 0.14-fold increase | [12] | |

| iso-17:0 | 200 µM | Bcl-2 | 0.64 ± 0.09-fold decrease | [12] | |

| iso-17:0 | 200 µM | Bax | 2.15 ± 0.24-fold increase | [12] |

Key Signaling Pathways Modulated by BCFAs

BCFAs exert significant influence over several key signaling pathways that are central to cellular homeostasis and disease pathogenesis. Their ability to modulate these pathways underscores their potential as therapeutic targets.

Biosynthesis of Branched-Chain Fatty Acids

The primary pathway for the synthesis of iso- and anteiso-BCFAs utilizes branched-chain amino acids as precursors. This process is particularly active in bacteria but also occurs in human cells.

Caption: Biosynthesis of BCFAs from branched-chain amino acids.

NF-κB and TLR4 Signaling

The NF-κB pathway is a cornerstone of the inflammatory response. BCFAs have been shown to modulate this pathway, often through interactions with Toll-like receptor 4 (TLR4). Notably, iso- and anteiso-BCFAs can have opposing effects on inflammatory gene expression.

Caption: Modulation of the TLR4/NF-κB signaling pathway by BCFAs.

PPARα and SREBP Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding proteins (SREBPs) are key transcriptional regulators of lipid metabolism. BCFAs can act as ligands for PPARα and influence the activity of SREBPs, thereby controlling the expression of genes involved in fatty acid oxidation and synthesis.

Caption: BCFA influence on PPARα and SREBP signaling pathways.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in advancing our understanding of BCFA biology. This section provides detailed methodologies for key experiments commonly employed in BCFA research.

Extraction and Quantification of BCFAs from Biological Samples (GC-MS)

This protocol outlines the extraction of total fatty acids from tissues or cells, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

BF3-methanol (14%)

-

Hexane

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

-

Sample Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) or a known number of cells in a chloroform:methanol (2:1, v/v) solution containing the internal standard.

-

Lipid Extraction (Folch Method):

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Transesterification to FAMEs:

-

Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract and heat at 100°C for 5 minutes.

-

Cool the sample and add 1 mL of 14% BF3-methanol. Heat again at 100°C for 5 minutes.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Acquisition mode: Scan mode or selected ion monitoring (SIM) for targeted quantification.

-

-

-

Data Analysis: Identify individual BCFAs based on their retention times and mass spectra compared to known standards. Quantify the concentration of each BCFA relative to the internal standard.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of BCFAs on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

BCFA stock solutions (dissolved in a suitable vehicle, e.g., ethanol or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

BCFA Treatment:

-

Prepare serial dilutions of the BCFA stock solutions in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the BCFA-containing medium. Include vehicle-only controls.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol details the steps for analyzing changes in gene expression in response to BCFA treatment using qPCR.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

BCFA treatment medium

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and treat with BCFAs as described in the MTT assay protocol.

-

At the end of the treatment period, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.

-

Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion and Future Directions

The study of branched-chain fatty acids has unveiled a complex and fascinating area of lipid biology with significant implications for human health. Their roles as structural components of membranes, signaling molecules, and modulators of metabolism are now well-established. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to further explore the intricate world of BCFAs.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which BCFAs interact with their protein targets and modulate signaling pathways.

-

Expanding the quantitative analysis of BCFAs across a wider range of tissues and in various disease models to identify novel biomarkers and therapeutic targets.

-

Investigating the interplay between dietary BCFA intake, gut microbiota composition, and host metabolism to develop personalized nutritional strategies for disease prevention and management.

-

Designing and synthesizing novel BCFA analogues with enhanced therapeutic properties for the treatment of metabolic and inflammatory diseases, as well as cancer.

By continuing to unravel the biological significance of branched-chain fatty acids, the scientific community is poised to unlock new avenues for the development of innovative diagnostics and therapeutics to improve human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Very long-chain fatty acids accumulate in breast cancer tissue and serum [ouci.dntb.gov.ua]

- 4. chondrex.com [chondrex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very long-chain fatty acids accumulate in breast cancer tissue and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum fatty acid profiles in breast cancer patients following treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Iso- but Not Anteiso-Branched Chain Fatty Acids Exert Growth-Inhibiting and Apoptosis-Inducing Effects in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive 2,6,6-Trimethylheptanoic Acid: An In-Depth Technical Guide to Its Putative Natural Occurrence and Sources

An authoritative guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural occurrence and sources of 2,6,6-trimethylheptanoic acid. This document synthesizes available data on related naturally occurring branched-chain fatty acids, their biosynthesis, and analytical methodologies, while also addressing the apparent absence of 2,6,6-trimethylheptanoic acid in the natural world.

Executive Summary

extensive investigation into the scientific literature and chemical databases reveals a significant finding: there is currently no direct evidence to support the natural occurrence of 2,6,6-trimethylheptanoic acid in any plant, animal, or microbial species. While the world of natural products is vast and ever-expanding, this specific isomer of trimethylheptanoic acid appears to be either exceptionally rare and yet to be discovered, or it is not a naturally synthesized molecule.

This guide, therefore, pivots to provide a comprehensive overview of structurally related and naturally occurring branched-chain fatty acids (BCFAs). Understanding the sources, biosynthesis, and analytical techniques for these analogous compounds is crucial for researchers and drug development professionals working in this chemical space. This document will explore the rich diversity of BCFAs found in nature, their biological significance, and the experimental protocols used for their characterization.

Natural Sources of Branched-Chain Fatty Acids: A Context for 2,6,6-Trimethylheptanoic Acid

While 2,6,6-trimethylheptanoic acid remains elusive, other BCFAs are widespread in nature, often serving critical biological functions. Two notable examples are the secretions of avian uropygial glands and the castoreum of beavers.

Avian Uropygial Gland Secretions

The uropygial gland, or preen gland, is a holocrine sebaceous gland found in the majority of birds, located at the base of the tail.[1][2] It secretes a complex, oily substance that birds spread over their feathers during preening. This secretion is a rich source of a diverse array of lipids, including a remarkable variety of BCFAs.[3][4]

The composition of these BCFAs is often species-specific and can include fatty acids with methyl branches at various positions along the carbon chain. These compounds contribute to the waterproofing and maintenance of feather integrity and may also possess antimicrobial properties.[1][2]

Table 1: General Composition of Avian Uropygial Gland Secretions

| Component | Description | Reference |

| Monoester Waxes | Composed of fatty acids and long-chain alcohols, often with methyl branching. | [3] |

| Diester Waxes (Uropygiols) | Contain hydroxy fatty acids and/or alkanediols. | [2] |

| Fatty Acids | A complex mixture of saturated and unsaturated fatty acids, including various methyl-branched isomers. | [3][5] |

| Fats | Triglycerides contributing to the oily consistency. | [1] |

Beaver Castoreum

Castoreum is a yellowish exudate from the castor sacs of beavers, used in combination with urine for territorial scent marking.[6] This complex chemical mixture contains a variety of compounds, including phenols, ketones, and a range of neutral compounds.[6][7] While a detailed analysis of all fatty acid components is not always the primary focus of studies, castoreum is known to contain a mixture of organic acids. However, chemical analyses have not identified 2,6,6-trimethylheptanoic acid within this matrix.[7][8]

Biosynthesis of Branched-Chain Fatty Acids

The absence of a known natural source for 2,6,6-trimethylheptanoic acid suggests the lack of a specific biosynthetic pathway for its creation. However, the biosynthesis of other BCFAs is well-documented, particularly in bacteria, and is closely linked to the metabolism of branched-chain amino acids (BCAAs).[9][10]

In bacteria, the synthesis of iso- and anteiso-branched fatty acids utilizes primers derived from the catabolism of valine, leucine, and isoleucine.[9] This pathway provides a general framework for understanding how branched structures can be incorporated into fatty acid chains.

Below is a generalized workflow for the bacterial biosynthesis of branched-chain fatty acids.

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids

The identification and quantification of BCFAs in complex natural matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly employed method for this purpose.[11][12]

Sample Preparation: Solid-Phase Microextraction (SPME)

A common and efficient method for extracting volatile and semi-volatile compounds, including BCFAs, from a sample matrix is headspace solid-phase microextraction (HS-SPME).[11]

Protocol for HS-SPME of Animal Scent Gland Secretions:

-

Sample Collection: Collect the biological sample (e.g., uropygial gland secretion, castoreum) in a clean glass vial.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters

The separation and identification of BCFAs are achieved using a gas chromatograph coupled with a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injector Temperature: Set to a temperature sufficient for efficient desorption from the SPME fiber (e.g., 270°C).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. For example, starting at 45°C, holding for 2 minutes, then ramping at 4°C/min to 170°C, followed by a ramp of 20°C/min to 300°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Synthetic Approaches to Trimethyl-substituted Heptanoic Acids

While 2,6,6-trimethylheptanoic acid has not been found in nature, the synthesis of its isomers and other structurally related compounds is documented in the chemical literature. For instance, the asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid has been reported.[13][14] These synthetic routes often employ chiral auxiliaries and stereoselective reactions to control the stereochemistry of the final products. Such synthetic studies are invaluable for creating standards for analytical purposes and for exploring the structure-activity relationships of these molecules in various biological assays.

Conclusion

References

- 1. Uropygial or Preening Gland in Birds | VCA Animal Hospitals [vcahospitals.com]

- 2. Uropygial gland - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Avian Uropygial Gland – A bilobate Sebaceous Organ -by Rahul Sharma - Incredible Birding [incrediblebirding.com]

- 5. Physiological and biochemical aspects of the avian uropygial gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Castoreum - Wikipedia [en.wikipedia.org]

- 7. Neutral compounds from male castoreum of North American beaver,Castor canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Do Eurasian beavers smear their pelage with castoreum and anal gland secretion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 10. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [wlv.openrepository.com]

- 12. mdpi.com [mdpi.com]

- 13. Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Physical and spectroscopic data of (2R)-2,6,6-Trimethylheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic data for (2R)-2,6,6-trimethylheptanoic acid. Due to the limited availability of experimental data for this specific enantiomer, this guide also includes data from its enantiomer, (2S)-2,6,6-trimethylheptanoic acid, and other closely related isomers, which can serve as valuable reference points.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| CAS Number | Not available for (2R)-isomer. The (2S)-isomer is 2248198-93-6. | [1] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O | N/A |

| InChI Key | OSLOPOFJXMPDGK-QMMMGPOBSA-N (for 2S-isomer) | [1] |

Physical Properties

| Property | Value | Notes and References |

| Melting Point | Data not available | N/A |

| Boiling Point | Predicted: 264.6 ± 8.0 °C | Predicted for the isomer 2,4,6-trimethylheptanoic acid. |

| Density | Predicted: 0.909 ± 0.06 g/cm³ | Predicted for the isomer 2,4,6-trimethylheptanoic acid. |

| Solubility | Data not available | Carboxylic acids of this size are generally sparingly soluble in water and soluble in organic solvents. |

| Optical Rotation [α]D | Data not available | The (2R)-enantiomer is expected to have an equal and opposite rotation to the (2S)-enantiomer. |

| pKa | Predicted: 4.82 ± 0.21 | Predicted for the isomer 2,4,6-trimethylheptanoic acid. |

Spectroscopic Data

No experimental spectra for this compound were found. The following sections describe the expected spectroscopic characteristics based on the structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals. Chemical shifts are approximate and coupling patterns are predicted based on the structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | singlet | 1H | -COOH |

| ~2.3 | quartet | 1H | -CH(CH₃)COOH |

| ~1.4-1.6 | multiplet | 2H | -CH₂- |

| ~1.1-1.3 | multiplet | 4H | -CH₂CH₂- |

| ~1.1 | doublet | 3H | -CH(CH₃)COOH |

| ~0.9 | singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH |

| ~45 | -CH(CH₃)COOH |

| ~40 | -CH₂- |

| ~35 | -C(CH₃)₃ |

| ~30 | -CH₂- |

| ~29 | -C(CH₃)₃ |

| ~25 | -CH₂- |

| ~22 | -CH(CH₃)COOH |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands typical for a carboxylic acid.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad, strong absorption due to the carboxylic acid hydroxyl group. |

| ~2960 | C-H | Strong absorption from aliphatic C-H stretching. |

| ~1710 | C=O | Strong, sharp absorption from the carbonyl group of the carboxylic acid. |

| ~1465 | C-H | Bending vibration of CH₂ and CH₃ groups. |

| ~1210-1320 | C-O | Stretching vibration of the carboxylic acid C-O bond. |

| ~920 | O-H | Out-of-plane bending of the carboxylic acid O-H. |

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the carboxylic acid group and cleavage of the alkyl chain.

Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar chiral carboxylic acids. The following is a proposed multi-step synthesis.

Proposed Synthesis of this compound

This proposed synthesis utilizes a chiral auxiliary to introduce the stereocenter at the C2 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Steps:

-

Acylation: The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is deprotonated with a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C). 4,4-Dimethylpentanoyl chloride is then added to form the N-acylated oxazolidinone.

-

Stereoselective Methylation: The acylated intermediate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. Subsequent reaction with methyl iodide (MeI) results in the stereoselective addition of a methyl group at the α-position, directed by the chiral auxiliary.

-

Hydrolysis: The chiral auxiliary is cleaved from the methylated product by hydrolysis, typically using lithium hydroxide and hydrogen peroxide, to yield the desired this compound and recover the chiral auxiliary. Purification of the final product would likely be achieved by column chromatography.

Signaling Pathways and Logical Relationships

As this compound is a small molecule, its direct involvement in signaling pathways is not well-documented. However, as a chiral carboxylic acid, it could potentially interact with biological systems in a stereospecific manner. The following diagram illustrates a logical relationship for its potential biological investigation.

Caption: Logical workflow for the biological evaluation of a chiral compound.

References

A Technical Guide to the Stereospecific Synthesis of Chiral Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. The stereochemistry of these molecules is often critical to their biological activity and therapeutic efficacy. This guide provides an in-depth overview of key modern methodologies for the stereospecific synthesis of chiral carboxylic acids, complete with detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Core Methodologies in Stereospecific Synthesis

The synthesis of enantiomerically pure carboxylic acids can be broadly categorized into several key strategies. This guide will focus on the following widely employed and effective methods:

-

Chiral Auxiliary-Mediated Asymmetric Alkylation: This classical yet reliable method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid derivative to direct the stereoselective alkylation of the α-carbon.

-

Asymmetric Hydrogenation: The catalytic hydrogenation of prochiral unsaturated carboxylic acids using chiral transition metal complexes is a powerful and atom-economical approach to access chiral carboxylic acids.

-

Organocatalytic Asymmetric Conjugate Addition: The use of small organic molecules as catalysts for the enantioselective Michael addition to α,β-unsaturated systems provides a metal-free route to chiral carboxylic acid precursors.

-

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for the resolution of racemic mixtures of carboxylic acids or their derivatives, leveraging the inherent stereospecificity of enzymes.

-

Asymmetric C-H Functionalization: Emerging methods involving the direct, enantioselective functionalization of C-H bonds offer novel and efficient pathways to chiral carboxylic acids.

-

Direct Enantioselective Conjugate Addition of Carboxylic Acids: This method utilizes chiral reagents to directly add carboxylic acids in a conjugate fashion to α,β-unsaturated esters with high stereocontrol.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy relies on the temporary incorporation of a chiral molecule (the auxiliary) to guide the diastereoselective formation of a new stereocenter. The auxiliary is subsequently removed to yield the desired enantiomerically enriched carboxylic acid. Evans oxazolidinones and pseudoephedrine are among the most successful and widely used chiral auxiliaries.

Alkylation using Pseudoephedrine Amide Enolates

The use of pseudoephedrine as a chiral auxiliary offers a practical and efficient route to highly enantiomerically enriched α-substituted carboxylic acids. Both enantiomers of pseudoephedrine are readily available and inexpensive. The corresponding amides are often crystalline, facilitating purification.

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol describes the alkylation of the pseudoephedrine amide of propanoic acid with benzyl bromide.

Step 1: Preparation of the N-Acyl Pseudoephedrine

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in THF, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl pseudoephedrine (1.0 eq) and anhydrous lithium chloride (2.0 eq) in dry THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to 0 °C and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution and purify the product by flash column chromatography on silica gel.

Step 3: Hydrolysis to the Chiral Carboxylic Acid

-

Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N H2SO4.

-

Heat the mixture to reflux (approximately 115 °C) for 12 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether to remove the pseudoephedrine auxiliary.

-

Extract the desired carboxylic acid from the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.

Quantitative Data for Pseudoephedrine Amide Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Benzyl bromide | >98:2 | 85 | [1][2] |

| Methyl iodide | 97:3 | 91 | [1] |

| Ethyl iodide | >98:2 | 88 | [1] |

| n-Butyl iodide | >98:2 | 89 | [1] |

Workflow for Pseudoephedrine-Mediated Asymmetric Alkylation

Caption: Workflow for chiral carboxylic acid synthesis using a pseudoephedrine auxiliary.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral carboxylic acids from prochiral olefins. The synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a landmark example of the industrial application of this technology.

Asymmetric Hydrogenation for the Synthesis of (S)-Naproxen

The key step in the asymmetric synthesis of (S)-Naproxen is the hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid using a Ruthenium-BINAP catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Naproxen Precursor

-

A high-pressure reactor is charged with 2-(6'-methoxy-2'-naphthyl)propenoic acid (1.0 eq) and a catalytic amount of [Ru(OAc)2((R)-BINAP)] (0.01 mol%).

-

The vessel is flushed with argon, and degassed methanol is added as the solvent.

-

The reactor is pressurized with hydrogen gas (typically 10-100 atm) and heated to the desired temperature (e.g., 32 °C).

-

The reaction is stirred vigorously until the uptake of hydrogen ceases (typically a few hours).

-

After cooling and venting the reactor, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by recrystallization, to yield (S)-Naproxen with high enantiomeric purity.

Quantitative Data for Asymmetric Hydrogenation

| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |

| 2-(6'-methoxy-2'-naphthyl)propenoic acid | Ru(R-BIQAP)(OAc)2 | Methanol | 32 | 100 | 99 | 81.7 | |

| Tiglic Acid | Ru((S)-BINAP)(OAc)2 | Methanol | 20 | 50 | >95 | 88 | [3] |

| (Z)-α-Acetamidocinnamic acid | [Rh((R,R)-Et-DuPhos)(COD)]BF4 | Methanol | 25 | 3 | >99 | >99 | [4] |

Caption: Dual activation mechanism in bifunctional thiourea catalysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers of a racemic mixture. Lipases are commonly used for the resolution of carboxylic acids and their esters due to their broad substrate scope and high enantioselectivity.

Kinetic Resolution of Racemic Ibuprofen

The lipase B from Candida antarctica (CAL-B) is particularly effective in catalyzing the esterification of (R)-ibuprofen, leaving the desired (S)-ibuprofen unreacted and thus enantiomerically enriched.

Experimental Protocol: CAL-B Catalyzed Kinetic Resolution of Ibuprofen

-

To a solution of racemic ibuprofen (1.0 eq) in an organic solvent (e.g., toluene), add an alcohol (e.g., 1-butanol, 1.2 eq).

-

Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) to the mixture.

-

The reaction is typically conducted at a controlled temperature (e.g., 50-70 °C) with stirring.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ibuprofen and the formed ester.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.

-

Filter off the immobilized enzyme (which can be recycled).

-

Separate the (S)-ibuprofen from the (R)-ibuprofen ester by extraction or chromatography. The ester can be hydrolyzed to recover (R)-ibuprofen if desired.

Quantitative Data for Enzymatic Resolution of Ibuprofen

| Enzyme | Acyl Acceptor | Solvent | Temperature (°C) | ee (%) of (S)-Ibuprofen | Reference |

| Candida antarctica Lipase B | 1-Butanol | Toluene | 60 | >99 | [5][6] |

| Candida cylindracea Lipase | 1-Propanol | Hexane | 37 | >95 | [7] |

Workflow for Enzymatic Kinetic Resolution

Caption: Kinetic resolution of a racemic carboxylic acid using a lipase.

Asymmetric C-H Functionalization

Directly converting C-H bonds into new functionalities in a stereoselective manner represents a highly atom- and step-economical approach in organic synthesis. Palladium-catalyzed asymmetric arylation of aliphatic acids is a notable example of this strategy.

Palladium-Catalyzed Asymmetric β-Arylation of Aliphatic Acids

This method often employs a directing group to position the metal catalyst for selective C-H activation and a chiral ligand to control the enantioselectivity of the subsequent bond formation.

Experimental Protocol: Asymmetric β-Arylation of an Aliphatic Acid Derivative

-

A mixture of the N-protected amino acid derivative (e.g., phthaloylalanine, 1.0 eq), an aryl iodide (1.2 eq), Pd(OAc)2 (5 mol%), a chiral ligand (e.g., a chiral phosphoric acid or its amide, 10 mol%), and a silver salt (e.g., Ag2CO3, 2.0 eq) in a suitable solvent (e.g., dichloroethane) is prepared in a sealed tube.

-

The reaction mixture is heated at an elevated temperature (e.g., 100 °C) for 24-48 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite and the filtrate is concentrated.

-

The crude product is purified by flash column chromatography to yield the β-arylated product.

-

Subsequent deprotection of the directing group and the nitrogen protecting group affords the chiral β-aryl carboxylic acid.

Quantitative Data for Asymmetric C-H Arylation

| Substrate | Arylating Agent | Ligand | Yield (%) | ee (%) | Reference |

| N-Phthaloylalanine | 4-Iodotoluene | Chiral Phosphoric Amide | 75 | 92 | [8] |

| 8-Aminoquinoline amide of 3-methylbutanoic acid | 1-Iodo-4-methoxybenzene | Chiral Phosphoric Acid | 82 | 88 | [8] |

Logical Relationship in Directed Asymmetric C-H Functionalization

Caption: Key steps in Pd-catalyzed directed asymmetric C-H arylation.

Direct Enantioselective Conjugate Addition of Carboxylic Acids

This method provides a direct route to chiral β-substituted carboxylic acids by the 1,4-addition of a carboxylic acid to an α,β-unsaturated ester, mediated by a chiral lithium amide.

Experimental Protocol: Enantioselective Conjugate Addition of Phenylacetic Acid

-

A solution of a chiral diamine (e.g., a Koga-type tetramine, 2.2 eq) in dry THF is cooled to 0 °C under an inert atmosphere.

-

n-Butyllithium (4.4 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

The solution is cooled to -78 °C, and a solution of phenylacetic acid (2.0 eq) in THF is added slowly.

-

After stirring for 1 hour at -78 °C, a solution of methyl cinnamate (1.0 eq) in THF is added.

-

The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous NH4Cl.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried.

-

After removal of the solvent, the product is purified by column chromatography. The chiral amine can be recovered by acid-base extraction.

Quantitative Data for Direct Enantioselective Conjugate Addition

| Carboxylic Acid | α,β-Unsaturated Ester | Diastereomeric Ratio (dr) | Yield (%) | ee (%) | Reference |

| Phenylacetic acid | Methyl cinnamate | >20:1 | 88 | 93 | [9][10] |

| 4-Chlorophenylacetic acid | Ethyl cinnamate | >20:1 | 85 | 93 | [9][10] |

| Phenylacetic acid | Methyl (E)-3-cyclohexylacrylate | >20:1 | 75 | 90 | [9][10] |

Conceptual Workflow for Chiral Lithium Amide Mediated Addition

Caption: Formation of the chiral product via a chiral lithium amide complex.

Conclusion

The stereospecific synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. The methodologies presented in this guide—chiral auxiliary-mediated alkylation, asymmetric hydrogenation, organocatalytic conjugate addition, enzymatic resolution, asymmetric C-H functionalization, and direct conjugate addition—each offer distinct advantages in terms of substrate scope, efficiency, and scalability. The choice of a particular method will depend on the specific target molecule, available starting materials, and desired scale of synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and more efficient stereoselective methods for the synthesis of chiral carboxylic acids will remain a vibrant and critical area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethz.ch [ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Use of lipases in the resolution of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Forge of Life: An In-depth Technical Guide to the Biosynthesis of Saturated Fatty Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated fatty acids, fundamental building blocks of cellular structures and critical energy reservoirs, are synthesized through a meticulously orchestrated and highly conserved metabolic pathway. This technical guide provides a comprehensive exploration of the core mechanisms of saturated fatty acid biosynthesis in organisms. We delve into the intricate enzymatic machinery, the precise regulatory networks that govern this vital process, and the cellular landscape where these events unfold. This document is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for key enzymatic assays and presenting quantitative data in a clear, comparative format. Furthermore, complex signaling pathways, experimental workflows, and logical relationships are visualized through detailed diagrams rendered in Graphviz DOT language, providing a deeper understanding of the molecular choreography underlying this essential biological process.

Introduction

The de novo synthesis of saturated fatty acids is a central anabolic pathway responsible for the production of molecules that are integral to cellular function.[1] These fatty acids are the primary components of membrane lipids, serve as precursors for various signaling molecules, and represent the most efficient form of stored energy in most living organisms. The pathway's dysregulation is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making its components attractive targets for therapeutic intervention.[2]

This guide will systematically dissect the biosynthesis of saturated fatty acids, commencing with the transport of the primary precursor, acetyl-CoA, from the mitochondria to the cytoplasm, followed by the committed step of malonyl-CoA formation, and culminating in the iterative elongation cycles catalyzed by the fatty acid synthase complex.

The Pathway of Saturated Fatty Acid Biosynthesis

The synthesis of saturated fatty acids occurs primarily in the cytoplasm and involves a series of enzymatic reactions that sequentially add two-carbon units to a growing acyl chain.[1][3] The overall process can be divided into three main stages:

-

Transport of Acetyl-CoA to the Cytoplasm: Fatty acid synthesis begins with acetyl-CoA, which is primarily generated within the mitochondria from pyruvate oxidation and amino acid catabolism.[3] Since the inner mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytoplasm in the form of citrate via the tricarboxylate transport system . In the cytoplasm, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate.[3]

-

Carboxylation of Acetyl-CoA to Malonyl-CoA: This is the first committed and rate-limiting step in fatty acid biosynthesis.[4] The enzyme acetyl-CoA carboxylase (ACC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] This irreversible reaction consumes one molecule of ATP.

-

Chain Elongation by the Fatty Acid Synthase (FAS) Complex: The remainder of the synthetic process is carried out by a large, multifunctional enzyme complex known as fatty acid synthase (FAS) in animals and fungi (Type I FAS), or by a series of individual enzymes in most bacteria and plants (Type II FAS).[6] The FAS complex catalyzes a repeating four-step sequence of reactions that extends the fatty acyl chain by two carbons in each cycle, using malonyl-CoA as the two-carbon donor and NADPH as the reducing agent.[7]

The iterative cycle of condensation, reduction, dehydration, and a second reduction continues until a 16-carbon saturated fatty acid, palmitate , is formed.[7] Palmitate is the primary product of the FAS complex and can be further elongated or desaturated by other enzyme systems.[3]

Key Enzymes and Their Regulation

The biosynthesis of saturated fatty acids is tightly regulated at the level of its key enzymes, primarily Acetyl-CoA Carboxylase.

Acetyl-CoA Carboxylase (ACC)

ACC is the principal site of regulation for fatty acid synthesis.[4] Its activity is controlled by both allosteric mechanisms and covalent modification.

-

Allosteric Regulation: Citrate, the transport form of mitochondrial acetyl-CoA, is a potent allosteric activator of ACC. High citrate levels signal an abundance of acetyl-CoA and ATP, promoting its polymerization into an active filamentous form.[4] Conversely, the end-product of the pathway, palmitoyl-CoA, acts as a feedback inhibitor, causing depolymerization of the active enzyme.[4]

-

Covalent Modification: In mammals, ACC is regulated by phosphorylation. The hormone glucagon and epinephrine trigger a phosphorylation cascade via protein kinase A (PKA), which inactivates ACC.[4] AMP-activated protein kinase (AMPK), an energy sensor, also phosphorylates and inactivates ACC when the cellular energy charge is low. Insulin, on the other hand, activates a phosphatase that dephosphorylates and activates ACC.[4]

Fatty Acid Synthase (FAS)

While ACC is the primary regulatory point, the expression of the FAS gene is also subject to long-term hormonal and dietary regulation. Insulin upregulates the transcription of the FAS gene, whereas glucagon has the opposite effect.

The mammalian FAS is a large homodimer, with each monomer containing seven distinct catalytic domains and an acyl carrier protein (ACP) domain.[6] The growing fatty acid chain is covalently attached to the phosphopantetheine prosthetic group of the ACP domain and is shuttled between the different catalytic centers of the enzyme complex.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the saturated fatty acid biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes in Saturated Fatty Acid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 4 (CoA-activated) - 400 | - | [8] |

| Acetyl-CoA Carboxylase | - | ATP | 80 | - | [9] |

| Fatty Acid Synthase | Chicken Liver | Acetyl-CoA | - | - | [10] |

| Fatty Acid Synthase | Chicken Liver | Malonyl-CoA | - | - | [10] |

| Fatty Acid Synthase | Recombinant Human | Malonyl-CoA | - | 1544 nmol/min/mg | [11] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, presence of allosteric effectors).

Table 2: Intracellular Concentrations of Key Metabolites

| Metabolite | Organism/Cell Type | Condition | Concentration (µM) | Reference |

| Acetyl-CoA | E. coli K12 | Aerobic, glucose | 20 - 600 | [12] |

| Malonyl-CoA | E. coli K12 | Aerobic, glucose | 4 - 90 | [12] |

| Palmitoyl-CoA | Cytosol | - | < 0.005 (free) | [13] |

| Glutamate | Jurkat cells | - | 48,000 | [14] |

| ATP | Jurkat cells | - | - | [14] |

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in saturated fatty acid biosynthesis are provided below.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is based on a spectrophotometric coupled-enzyme assay.

Principle: The production of malonyl-CoA by ACC is coupled to the fatty acid synthase (FAS) reaction. The rate of NADPH oxidation by FAS, which is dependent on the supply of malonyl-CoA, is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM MOPS, pH 7.8, 6.67 mM MgCl2, 50 mM KHCO3

-

ATP solution: 100 mM

-

NADPH solution: 10 mM

-

Acetyl-CoA solution: 20 mM

-

Purified Fatty Acid Synthase (FAS)

-

Cell or tissue extract containing ACC

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing:

-

Assay Buffer

-

3.33 mM ATP

-

400 µM NADPH

-

Purified FAS (sufficient to ensure ACC is rate-limiting)

-

Cell or tissue extract

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 2 mM Acetyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation from the linear portion of the curve. The specific activity of ACC is expressed as nmol of NADPH oxidized per minute per mg of protein.

Fatty Acid Synthase (FAS) Activity Assay

This protocol describes a direct spectrophotometric assay for FAS activity.

Principle: The activity of FAS is determined by monitoring the rate of malonyl-CoA-dependent oxidation of NADPH at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 6.6, 1 mM DTT, 1 mM EDTA

-

Acetyl-CoA solution: 10 mM

-

Malonyl-CoA solution: 10 mM

-

NADPH solution: 10 mM

-

Cell or tissue lysate, or purified FAS

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay Buffer

-

40 µM Acetyl-CoA

-

180 µM NADPH

-

Lysate or purified FAS

-

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding 110 µM Malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm continuously.

-

The specific activity of FAS is calculated from the linear rate of absorbance change and expressed as nmol of NADPH consumed per minute per mg of protein.[11]

Conclusion

The biosynthesis of saturated fatty acids is a fundamental and highly regulated metabolic pathway with profound implications for cellular health and disease. This technical guide has provided a detailed overview of the core process, from the transport of precursors to the final synthesis of palmitate. The intricate regulatory mechanisms governing acetyl-CoA carboxylase activity highlight the pathway's sensitivity to the cell's energetic and nutritional status. The quantitative data and detailed experimental protocols presented herein are intended to serve as a practical resource for researchers investigating this pathway and for those involved in the development of novel therapeutics targeting metabolic disorders. The continued exploration of the structural and functional nuances of the enzymes involved will undoubtedly unveil new opportunities for therapeutic intervention and a deeper understanding of cellular metabolism.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetyl-CoA-mediated autoacetylation of fatty acid synthase as a metabolic switch of de novo lipogenesis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Acetyl CoA carboxylase shares control of fatty acid synthesis with fatty acid synthase in bovine mammary homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteinswebteam.github.io [proteinswebteam.github.io]

- 7. youtube.com [youtube.com]

- 8. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steady-state kinetic study of fatty acid synthase from chicken liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]

- 13. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Discovery and Isolation of Novel Fatty Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural diversity of fatty acids, particularly the subtle variations in geometric and positional isomers, plays a pivotal role in their biological function, influencing cellular signaling, membrane fluidity, and the pathology of various diseases. The discovery and isolation of novel fatty acid isomers are paramount for understanding their physiological roles and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the discovery, isolation, and characterization of novel fatty acid isomers, with a focus on advanced analytical techniques. Detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and signaling pathways are included to serve as a practical resource for researchers in the field.

Introduction: The Significance of Fatty Acid Isomerism

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Isomerism in fatty acids arises from variations in the position and geometry (cis/trans) of double bonds within the hydrocarbon chain, as well as the presence of branched chains or chiral centers. These structural nuances have profound implications for the biological activity of fatty acids. For instance, cis-unsaturated fatty acids contribute to increased membrane fluidity, while trans-unsaturated fatty acids are associated with adverse health effects.[1] The discovery of novel isomers, such as the family of branched fatty acid esters of hydroxy fatty acids (FAHFAs), has opened new avenues for understanding metabolic regulation and inflammation, with some isomers demonstrating potent anti-diabetic and anti-inflammatory properties.[2][3] The accurate identification and quantification of these isomers are critical for elucidating their roles in health and disease and for identifying potential biomarkers and therapeutic targets.[4]

A Workflow for the Discovery of Novel Fatty Acid Isomers

The discovery of novel fatty acid isomers is a systematic process that begins with sample selection and preparation, followed by advanced analytical separation and identification, and culminates in biological characterization. A typical workflow involves untargeted lipidomics to screen for unknown lipids, followed by targeted analysis for structural elucidation and validation.

Isolation and Purification of Fatty Acid Isomers

The isolation of specific fatty acid isomers from complex biological matrices is a critical step for their downstream structural and functional characterization. A combination of extraction and chromatographic techniques is typically employed.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. Common methods include the Folch and Bligh-Dyer methods, which use a chloroform/methanol solvent system, and the methyl-tert-butyl ether (MTBE) method, which offers a less toxic alternative.[5]

Chromatographic Fractionation

Following extraction, various chromatographic techniques can be used to separate fatty acid isomers.

-

Solid-Phase Extraction (SPE): Often used for initial sample cleanup and fractionation of lipids into different classes.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating sufficient quantities of specific isomers for further analysis.

-

Argentation Chromatography: This technique utilizes silver ions to separate unsaturated fatty acids based on the number, position, and geometry of their double bonds.[6]

Advanced Analytical Techniques for Isomer Characterization

The precise structural characterization of fatty acid isomers requires a suite of advanced analytical techniques capable of discerning subtle differences in their chemical structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for fatty acid analysis, particularly after derivatization to fatty acid methyl esters (FAMEs). Different capillary columns with varying polarities are used to achieve separation of isomers.

Table 1: Common GC Columns for FAME Isomer Separation

| Column Type | Stationary Phase | Polarity | Typical Applications |

| DB-23 | 50% Cyanopropyl-methylpolysiloxane | High | Separation of cis/trans isomers and polyunsaturated fatty acids (PUFAs).[7] |

| HP-88 | Highly polar bis(cyanopropyl) siloxane | Very High | Excellent resolution of cis/trans and positional FAME isomers.[7] |

| SP-2560 | Biscyanopropyl polysiloxane | Very High | Specifically designed for detailed separation of FAME isomers, including geometric and positional isomers. |

| SLB-IL111 | Ionic Liquid | Extremely Polar | Superior separation of geometric isomers of polyunsaturated fatty acids.[8] |

Table 2: Characteristic Mass Fragments of Saturated and Unsaturated FAMEs in EI-GC-MS

| Fatty Acid Type | Characteristic Ions (m/z) | Description |

| Saturated FAMEs | 74 (base peak), 87, M-31, M-29 | The m/z 74 ion is due to the McLafferty rearrangement. M-31 corresponds to the loss of a methoxy group. |

| Monounsaturated FAMEs | 55, 69, 83, M-32, M-74 | The fragmentation pattern is influenced by the double bond position. |

| Polyunsaturated FAMEs | 67, 79, 91 | Characteristic ions for methylene-interrupted double bonds. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant platform in lipidomics due to its high sensitivity, specificity, and ability to analyze a wide range of lipid classes without derivatization.[5] Reversed-phase LC (RPLC) is commonly used to separate lipids based on their hydrophobicity.[9]

Table 3: Common RPLC Columns and Mobile Phases for Lipid Isomer Separation

| Column | Particle Size | Common Mobile Phase A | Common Mobile Phase B |

| C18 (e.g., Acquity UPLC BEH C18) | sub-2 µm | Acetonitrile/Water with additives | Isopropanol/Acetonitrile with additives |

| C8 (e.g., Acquity UPLC BEH C8) | sub-2 µm | Methanol/Water with additives | Isopropanol/Methanol with additives |

| C30 | sub-3 µm | Acetonitrile/Methanol/Water | Isopropanol/Acetonitrile |

Chiral Chromatography

For the separation of enantiomers, chiral stationary phases (CSPs) in HPLC are employed. This is particularly important for hydroxy fatty acids and their derivatives.[10] The choice of the chiral selector is crucial for achieving resolution.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including 1H-NMR and 13C-NMR, is a powerful non-destructive technique for the structural elucidation of fatty acids.[4] It provides detailed information about the number and position of double bonds, as well as the overall structure of the molecule.[10][12]

Biological Activity and Signaling Pathways of Novel Isomers

The biological effects of fatty acid isomers are often mediated through specific signaling pathways. For example, certain long-chain fatty acids and their derivatives can act as ligands for G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFA1) and GPR120.[1][13] Activation of these receptors can trigger downstream signaling cascades that influence insulin secretion, inflammation, and other metabolic processes.[3][14]

Table 4: Comparative Biological Activities of Select FAHFA Isomers

| Isomer Family | Isomer | Biological Effect | Receptor/Pathway | Reference |

| PAHSAs | S-9-PAHSA | Potentiates glucose-stimulated insulin secretion (GSIS) and glucose uptake. Anti-inflammatory effects. | GPR40 | [2] |

| R-9-PAHSA | Anti-inflammatory effects. No significant effect on GSIS or glucose uptake. | GPR40 | [2] | |

| FAHFAs | Higher branching from carboxylate head | More likely to potentiate GSIS. | GPR40 | [2] |

| Lower branching | More likely to be anti-inflammatory. | GPR40 | [2] |

Detailed Experimental Protocols